3-Amino-1-(thiolan-3-yl)propan-1-ol

Description

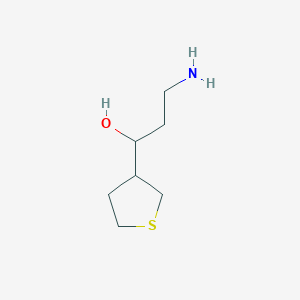

3-Amino-1-(thiolan-3-yl)propan-1-ol (CAS: 1509730-61-3) is an amino alcohol derivative featuring a thiolan (tetrahydrothiophene) ring substituted at the 3-position. Its molecular formula is C₇H₁₅NOS, with a molecular weight of 161.27 g/mol . The compound’s structure combines a primary alcohol (-OH) and a primary amine (-NH₂) on a propane backbone, with the thiolan ring contributing sulfur-based stereoelectronic properties. This structural motif is significant in pharmaceutical intermediates, where sulfur-containing heterocycles often enhance bioavailability or target specificity .

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15NOS |

|---|---|

Molecular Weight |

161.27 g/mol |

IUPAC Name |

3-amino-1-(thiolan-3-yl)propan-1-ol |

InChI |

InChI=1S/C7H15NOS/c8-3-1-7(9)6-2-4-10-5-6/h6-7,9H,1-5,8H2 |

InChI Key |

LCPFAMFDFYLLFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCC1C(CCN)O |

Origin of Product |

United States |

Preparation Methods

Common Synthetic Route

A widely accepted synthetic approach includes:

- Starting Materials: Thiolane derivatives (such as 3-halothiolane or thiolane-3-carboxaldehyde) and 3-aminopropan-1-ol.

- Reaction Type: Nucleophilic substitution or reductive amination.

- Reaction Conditions: The reaction is typically conducted under basic conditions, using bases such as sodium hydroxide or potassium carbonate, to promote nucleophilic attack on the thiolane ring.

- Catalysts and Reagents: Catalytic hydrogenation (e.g., H₂ with palladium on carbon) or reducing agents like sodium borohydride (NaBH₄) may be employed to stabilize intermediates or reduce aldehyde functionalities.

- Purification: Silica gel chromatography using polar solvents (e.g., methanol/dichloromethane mixtures) is used to separate the desired product from side products and stereoisomers.

Industrial Scale Synthesis

For large-scale production, continuous flow reactors are preferred to optimize reaction time and yield. Advanced purification methods such as crystallization and preparative chromatography ensure high purity. Process parameters are tightly controlled to maintain stereochemical integrity and minimize by-products.

Reaction Conditions and Optimization

| Parameter | Typical Condition | Notes |

|---|---|---|

| Solvent | Methanol, Acetonitrile, or Ethanol | Polar solvents favor nucleophilic substitution |

| Temperature | 25°C to 80°C | Elevated temperatures improve reaction rate but require monitoring to avoid decomposition |

| Base | Sodium hydroxide, Potassium carbonate | Facilitates deprotonation and nucleophilic attack |

| Reducing Agent | Sodium borohydride, Catalytic hydrogenation | Used for reductive amination or aldehyde reduction |

| Reaction Time | 4 to 24 hours | Dependent on scale and temperature |

| Purification Technique | Silica gel chromatography, Crystallization | Ensures removal of impurities and stereoisomers |

Analytical Characterization for Preparation Verification

To confirm the successful synthesis and purity of this compound, the following analytical techniques are recommended:

| Technique | Purpose | Key Observables |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and stereochemistry | ^1H and ^13C NMR peaks corresponding to thiolan ring and amino alcohol protons |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z = 161.27 |

| Infrared (IR) Spectroscopy | Functional group identification | O–H stretching (~3300 cm⁻¹), N–H bending (~1600 cm⁻¹), C–S stretching bands |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and purity check | Single spot indicating product formation |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | Thiolane derivative + 3-aminopropanol | Base (NaOH/K₂CO₃), polar solvent, RT-80°C | High yield, straightforward | Requires careful control of stereochemistry |

| Reductive Amination | Thiolane-3-carboxaldehyde + amine | Reducing agent (NaBH₄), mild temp | High selectivity, mild conditions | Sensitive to moisture and oxygen |

| Microwave-Assisted Synthesis | Similar to above | Microwave irradiation, short time | Rapid reaction, energy efficient | Limited data on scale-up |

| Continuous Flow Industrial Synthesis | Same as nucleophilic substitution | Controlled flow, optimized temp | Scalable, reproducible | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(thiolan-3-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiolane ring to a more reduced form.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino alcohol derivatives .

Scientific Research Applications

3-Amino-1-(thiolan-3-yl)propan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes

Mechanism of Action

The mechanism of action of 3-Amino-1-(thiolan-3-yl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiolane ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and physicochemical properties of 3-Amino-1-(thiolan-3-yl)propan-1-ol and related compounds:

Key Observations:

Heteroatom Influence: The thiolan ring in the target compound introduces sulfur, which is less electronegative than oxygen in oxane derivatives (e.g., (1S)-3-Amino-1-(oxan-2-yl)propan-1-ol ). Sulfur’s larger atomic size and lower electronegativity reduce hydrogen-bonding capacity compared to oxygen, likely lowering boiling points relative to oxane analogues. Pyridine-containing derivatives (e.g., 3-(2-Aminopyridin-3-yl)propan-1-ol) exhibit aromatic nitrogen, enabling π-π stacking and metal coordination, which are absent in aliphatic thiolan or oxane systems .

Solubility Trends: Linear 3-Aminopropan-1-ol shows exceptional water solubility (100 g/100 mL) due to its small size and lack of hydrophobic groups . Bulky substituents (e.g., 2,3-dimethylphenyl in C₁₁H₁₇NO) reduce water solubility by increasing lipophilicity, making such compounds more suited for lipid-rich pharmaceutical formulations .

Thermal Properties: Boiling points correlate with molecular weight and polarity. For example, 3-Aminopropan-1-ol (75.1 g/mol) boils at 187°C, while heavier analogues like C₁₁H₁₇NO (179.26 g/mol) likely have higher boiling points, though data is unavailable .

Reactivity and Functional Group Interactions

- Amino-Alcohol Synergy: All compounds possess -NH₂ and -OH groups, enabling hydrogen bonding and participation in condensation reactions (e.g., forming Schiff bases or esters).

- Ring-Specific Reactivity :

- Thiolan : The sulfur atom can undergo oxidation to sulfoxides or sulfones, altering electronic properties .

- Oxane : Ether linkages are chemically inert under mild conditions but susceptible to acid-catalyzed ring-opening .

- Pyridine : Aromatic nitrogen facilitates electrophilic substitution or coordination to metal ions .

Biological Activity

The molecular formula of 3-Amino-1-(thiolan-3-yl)propan-1-ol is , with a molecular weight of approximately 161.27 g/mol. The presence of the thiolane ring imparts unique chemical properties that can influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₅NOS |

| Molecular Weight | 161.27 g/mol |

| Structural Features | Amino group, Thiolane ring |

The biological activity of this compound is likely mediated through its interaction with various biomolecules. The thiolane ring can participate in redox reactions, while the amino group may facilitate hydrogen bonding with proteins and enzymes. This dual functionality suggests potential roles in:

- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial and viral pathogens.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially leading to therapeutic applications.

Antimicrobial Properties

While direct studies on this compound are sparse, related amino alcohols have demonstrated significant antimicrobial properties. For instance, amino alcohols are known to disrupt bacterial cell membranes, leading to cell lysis. The presence of sulfur in the thiolane ring may enhance these interactions due to its ability to form disulfide bonds with cysteine residues in proteins.

Case Study: Related Compounds

Research on structurally similar compounds provides valuable insights into the potential biological activities of this compound. For example:

| Compound | Biological Activity |

|---|---|

| 2-Aminoethanol | Antibacterial and antifungal properties |

| 2-Thiophenylaminoethanol | Inhibition of specific enzymes |

| 3-Amino-2,2-dimethylthiazolidine | Antidiabetic effects |

These compounds exhibit diverse biological activities, suggesting that this compound may also possess significant therapeutic potential.

Synthesis and Applications

The synthesis of this compound typically involves nucleophilic substitution reactions where thiolane derivatives react with amino alcohols under controlled conditions. This method ensures high purity and yield, making it suitable for further biological testing.

Potential Applications

Given its structural features, this compound could be explored for various applications:

- Pharmaceutical Development : As a lead compound for developing new antibiotics or antiviral agents.

- Biochemical Research : To study enzyme interactions and mechanisms.

- Material Science : In the development of novel polymers with unique properties.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 3-Amino-1-(thiolan-3-yl)propan-1-ol, and how should data interpretation be approached?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve the stereochemistry of the thiolan ring and confirm the amino/hydroxyl group positions. For example, coupling constants in -NMR can differentiate axial vs. equatorial substituents in the thiolan moiety .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) is critical for verifying molecular formula (e.g., CHNOS) and detecting fragmentation patterns indicative of the amino-propanol backbone .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., O-H stretch at ~3300 cm, N-H bend at ~1600 cm) to confirm hydroxyl and amine presence .

Q. How can researchers optimize the synthetic route for this compound?

- Methodological Answer :

- Stepwise Synthesis : Start with thiolan-3-yl precursors (e.g., thiolane derivatives) and employ reductive amination or nucleophilic substitution to introduce the amino-propanol chain. Catalytic hydrogenation (H/Pd) or NaBH may stabilize intermediates .

- Purification : Use silica gel chromatography with polar solvents (e.g., methanol/dichloromethane) to separate stereoisomers. Monitor purity via thin-layer chromatography (TLC) with ninhydrin staining for amine detection .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Ventilation : Work in a fume hood to avoid inhalation of volatile intermediates.

- First Aid : For accidental exposure, rinse eyes/skin with water for 15 minutes. If ingested, administer activated charcoal and seek immediate medical attention .

- Storage : Keep under inert atmosphere (N or Ar) at 2–8°C to prevent oxidation of the thiolan ring .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between spectroscopic and crystallographic data for this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Compare calculated NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data to validate molecular geometry. Discrepancies may indicate dynamic effects (e.g., ring puckering in thiolan) .

- X-ray Crystallography : Use SHELXL for refinement to resolve ambiguous bond angles. If crystals are unstable, employ synchrotron radiation for high-resolution data collection .

Q. What strategies improve enantiomeric purity during asymmetric synthesis of this compound?

- Methodological Answer :

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in palladium-catalyzed reactions to control stereochemistry at the amino-propanol center .

- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer of a racemic precursor .

- Analytical Validation : Confirm enantiomeric excess (ee) via chiral HPLC with a Crownpak CR-I column and polarimetric detection .

Q. How does the thiolan ring influence the compound’s biological activity, and what assays are suitable for testing this?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified thiolan rings (e.g., replacing sulfur with oxygen) and compare activity in target assays (e.g., enzyme inhibition) .

- In Vitro Assays : Use fluorescence polarization to measure binding affinity to biological targets (e.g., receptors or enzymes). For cytotoxicity, employ MTT assays on mammalian cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.